molecular formula C22H25ClFN3O B6021647 2-(1-adamantyl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide

2-(1-adamantyl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No.: B6021647
M. Wt: 401.9 g/mol
InChI Key: DWOFRXPBYNYNLO-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide: is a complex organic compound that features a unique combination of adamantyl, pyrazolyl, and benzyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.

    Coupling of the Benzyl Group: The benzyl group, specifically 2-chloro-6-fluorobenzyl, is introduced through a nucleophilic substitution reaction.

    Final Coupling Reaction: The final step involves coupling the adamantyl intermediate with the pyrazole and benzyl groups under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and benzyl positions.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to hydrogenation of the double bonds.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, especially at the chlorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives of the adamantyl and benzyl groups.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Substituted benzyl derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 2-(1-adamantyl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. The adamantyl group provides structural rigidity, while the pyrazole and benzyl groups allow for interactions with biological molecules. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-adamantyl)-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]acetamide
  • 2-(1-adamantyl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
  • 2-(1-adamantyl)-N-[1-(2-bromobenzyl)-1H-pyrazol-3-yl]acetamide

Uniqueness

The unique combination of the adamantyl, pyrazole, and benzyl groups in 2-(1-adamantyl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide sets it apart from similar compounds. The presence of both chlorine and fluorine atoms in the benzyl group enhances its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1-adamantyl)-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O/c23-18-2-1-3-19(24)17(18)13-27-5-4-20(26-27)25-21(28)12-22-9-14-6-15(10-22)8-16(7-14)11-22/h1-5,14-16H,6-13H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOFRXPBYNYNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN(C=C4)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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